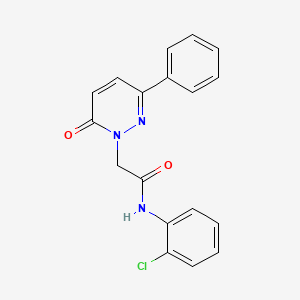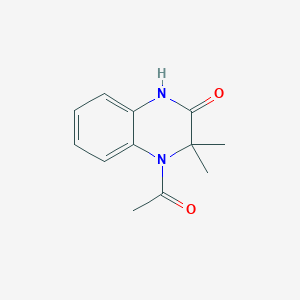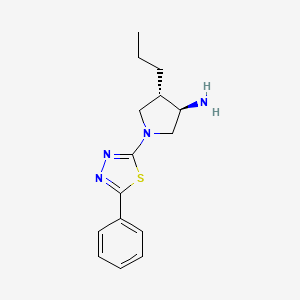
4-(1-azepanylmethyl)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-azepanylmethyl)-2-nitrophenol, also known as ANMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANMP is a nitrophenol derivative that has a unique chemical structure, making it an interesting compound to study.
作用机制
The mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol is not fully understood. However, it is believed that 4-(1-azepanylmethyl)-2-nitrophenol exerts its antibacterial and antifungal effects by disrupting the cell wall and membrane of the microorganisms. 4-(1-azepanylmethyl)-2-nitrophenol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2-nitrophenol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(1-azepanylmethyl)-2-nitrophenol has antibacterial and antifungal properties against a range of microorganisms, including Staphylococcus aureus and Candida albicans. 4-(1-azepanylmethyl)-2-nitrophenol has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of 4-(1-azepanylmethyl)-2-nitrophenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 4-(1-azepanylmethyl)-2-nitrophenol is also stable under normal laboratory conditions, making it a convenient compound to work with.
However, one of the limitations of 4-(1-azepanylmethyl)-2-nitrophenol is its limited solubility in water, which can make it difficult to work with in aqueous solutions. 4-(1-azepanylmethyl)-2-nitrophenol also has limited stability in acidic conditions, which can limit its applications in certain research areas.
未来方向
There are several future directions for research on 4-(1-azepanylmethyl)-2-nitrophenol. One area of research is in the development of new organic electronic devices using 4-(1-azepanylmethyl)-2-nitrophenol as a material. Another area of research is in the development of new antibacterial and antifungal drugs based on 4-(1-azepanylmethyl)-2-nitrophenol.
Further studies are also needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of 4-(1-azepanylmethyl)-2-nitrophenol and improve its solubility and stability in different conditions.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-2-nitrophenol is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have antibacterial, antifungal, and antioxidant properties, making it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-2-nitrophenol and optimize its synthesis and applications.
合成方法
The synthesis of 4-(1-azepanylmethyl)-2-nitrophenol involves the reaction of 4-nitrophenol and 1-azepanemethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-(1-azepanylmethyl)-2-nitrophenol. The synthesis of 4-(1-azepanylmethyl)-2-nitrophenol is relatively simple and can be carried out in a laboratory setting.
科学研究应用
4-(1-azepanylmethyl)-2-nitrophenol has been studied for its potential applications in various fields. One of the primary areas of research is in the field of organic electronics. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have good electron transport properties, making it a promising material for use in organic electronic devices such as solar cells and transistors.
Another area of research for 4-(1-azepanylmethyl)-2-nitrophenol is in the field of medicinal chemistry. 4-(1-azepanylmethyl)-2-nitrophenol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs.
属性
IUPAC Name |
4-(azepan-1-ylmethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-5-11(9-12(13)15(17)18)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCUNZDYCNGTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Azepanylmethyl)-2-nitrophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)

![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)
![isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)
![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)
![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)